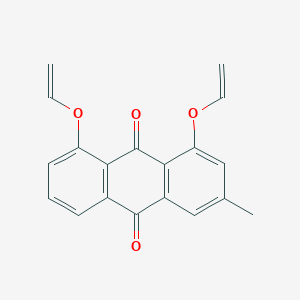
1,8-Dihydroxy-3-methoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dihydroxy-3-methoxyanthracene-9,10-dione is an organic compound with the molecular formula C15H10O5. It is a derivative of anthraquinone, characterized by the presence of hydroxyl and methoxy groups on the anthracene ring. This compound is known for its vibrant orange color and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Dihydroxy-3-methoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methylation of 1,8-dihydroxyanthraquinone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dihydroxy-3-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
1,8-Dihydroxy-3-methoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of study in pharmacology and biochemistry.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,8-dihydroxy-3-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits certain enzymes involved in cellular metabolism, leading to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
1,8-Dihydroxy-3-methoxyanthracene-9,10-dione can be compared with other similar compounds such as:
1,8-Dihydroxyanthraquinone: Lacks the methoxy group, resulting in different chemical properties and reactivity.
1,8-Dihydroxy-3-methylanthracene-9,10-dione: Has a methyl group instead of a methoxy group, leading to variations in biological activity and applications.
Dantron (1,8-Dihydroxyanthraquinone): Known for its use as a laxative, it shares structural similarities but differs in its specific applications and effects.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
57754-80-0 |
|---|---|
Fórmula molecular |
C15H10O5 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
1,8-dihydroxy-3-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-20-7-5-9-13(11(17)6-7)15(19)12-8(14(9)18)3-2-4-10(12)16/h2-6,16-17H,1H3 |
Clave InChI |
ZMPLLBBFALVVAF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one](/img/structure/B15251662.png)
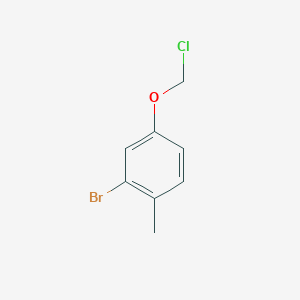
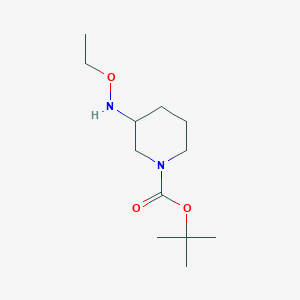
![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)
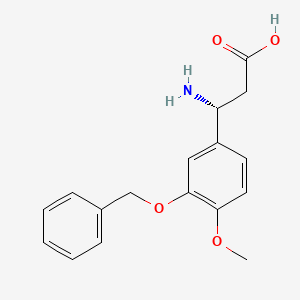

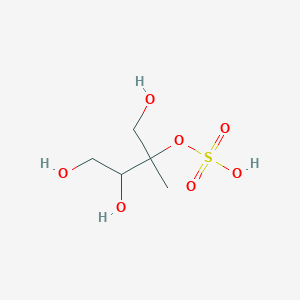
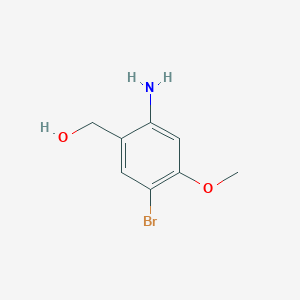
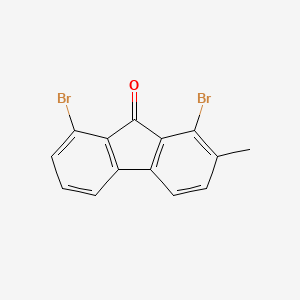
![1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine](/img/structure/B15251728.png)

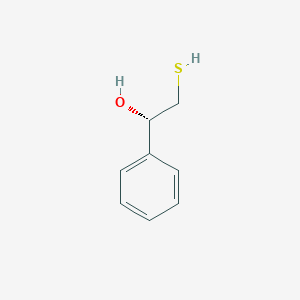
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)
